(R)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the trifluoromethyl group imparts unique chemical properties to the molecule, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride, boron trifluoride etherate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amino acid.
Substitution: Introduction of various functional groups at the trifluoromethyl position.
Scientific Research Applications
®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is used in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, often enhancing its stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid: Features a trifluoromethyl group.
®-2-((Tert-butoxycarbonyl)amino)-hexanoic acid: Lacks the trifluoromethyl group.
®-2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid: Shorter carbon chain.
Uniqueness
The presence of the trifluoromethyl group in ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other Boc-protected amino acids .
Properties
Molecular Formula |
C11H18F3NO4 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
(2R)-6,6,6-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(8(16)17)5-4-6-11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-/m1/s1 |
InChI Key |
IUCAIZFOVHKRTO-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.